1-Benzyl-3-methyl-1,4-diazepane chemical properties
1-Benzyl-3-methyl-1,4-diazepane chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 1-Benzyl-3-methyl-1,4-diazepane , a critical chiral homopiperazine scaffold in medicinal chemistry.
[1]
Executive Summary
1-Benzyl-3-methyl-1,4-diazepane (CAS: 342625-71-2 for racemate) is a functionalized homopiperazine derivative used primarily as a chiral building block in the development of G-protein coupled receptor (GPCR) antagonists and protease inhibitors.[1] Distinguished by its 7-membered ring containing two nitrogen atoms and a methyl stereocenter, this scaffold offers unique conformational flexibility compared to piperazines, allowing for enhanced binding affinity in specific hydrophobic pockets.
This guide covers the physicochemical profile, validated synthetic routes, reactivity logic, and safety protocols for researchers utilizing this intermediate.
Physicochemical Profile
The 3-methyl substitution introduces chirality, creating distinct (R) and (S) enantiomers. The molecule is characterized by a basic secondary amine (N4) and a tertiary amine (N1) protected by a benzyl group.
| Property | Data | Notes |
| IUPAC Name | 1-Benzyl-3-methyl-1,4-diazepane | Also known as 1-benzyl-3-methyl-homopiperazine |
| CAS Number | 342625-71-2 (racemic)2322932-19-2 ((S)-isomer)1311254-86-0 ((S)-carboxylate salt) | Verify stereochemistry requirements before procurement.[1] |
| Molecular Formula | C₁₃H₂₀N₂ | |
| Molecular Weight | 204.31 g/mol | |
| Physical State | Viscous Liquid / Low-melting Solid | Hygroscopic; often handled as HCl or TFA salt. |
| Boiling Point | ~310°C (Predicted) | Typically distilled under high vacuum. |
| pKa (Predicted) | N4-H: ~9.8N1-Bn: ~5.5 | N4 is the primary nucleophilic and basic site. |
| Solubility | DCM, MeOH, DMSO, EtOAc | Limited solubility in water as free base; soluble as salt. |
Stereochemical Distinction
It is critical to distinguish the 3-methyl isomer from the 5-methyl isomer (CAS 1620097-06-4), which is the key intermediate for the insomnia drug Suvorexant .
-
3-Methyl: Methyl group located on the ethylene bridge (C2-C3).
-
5-Methyl: Methyl group located on the propylene bridge (C5-C6-C7).
Synthetic Pathways
The synthesis of 1-benzyl-3-methyl-1,4-diazepane is most reliably achieved through the reduction of a dione precursor or cyclization of chiral diamines. The dione reduction route is preferred for maintaining stereochemical integrity.
Method A: Reduction of 2,5-Dione (High Fidelity)
This method avoids racemization and utilizes accessible amino acid precursors.
Mechanism:
-
Precursor Formation: Condensation of N-benzyl-alanine (providing the methyl group) with a glycine or beta-alanine derivative to form the cyclic diamide (dione).
-
Global Reduction: Strong reduction of the amide carbonyls using Lithium Aluminum Hydride (LiAlH₄) yields the saturated diazepane.
Figure 1: Synthesis via reduction of the 2,5-dione intermediate.
Experimental Protocol: Dione Reduction
Source: Adapted from CXCR4 antagonist synthesis protocols (e.g., WO2012049277).
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.
-
Reagent Prep: Charge flask with 1-Benzyl-3-methyl-1,4-diazepane-2,5-dione (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Reduction: Cool to 0°C. Add LiAlH₄ (2.5 equiv, 2.0 M in THF) dropwise over 30 minutes. Caution: Exothermic gas evolution.
-
Reaction: Warm to room temperature, then reflux for 4–6 hours. Monitor by LC-MS (disappearance of M+H 233, appearance of M+H 205).
-
Workup (Fieser Method): Cool to 0°C. Carefully quench sequentially with:
-
mL Water (
= grams of LiAlH₄ used) - mL 15% NaOH
- mL Water
-
mL Water (
-
Isolation: Stir until the precipitate turns white and granular. Filter through Celite. Dry filtrate over Na₂SO₄ and concentrate in vacuo.
-
Purification: The crude oil is often pure enough (>90%) for next steps. If needed, distill under high vacuum or purify via column chromatography (DCM/MeOH/NH₃).
Chemical Reactivity & Functionalization
The 1-benzyl-3-methyl-1,4-diazepane scaffold possesses two distinct nitrogen centers. The N4 (secondary) amine is the primary site for functionalization, while the N1 (tertiary) amine remains protected by the benzyl group until late-stage deprotection.
Reactivity Logic
-
N4-Alkylation/Acylation: The sterically unhindered N4 reacts readily with electrophiles (alkyl halides, acid chlorides, sulfonyl chlorides).
-
Regioselectivity: The methyl group at C3 exerts mild steric influence on N4 but does not prevent reaction. It does influence the conformation, often favoring specific rotamers in the product.
-
Benzyl Deprotection: Hydrogenolysis (Pd/C, H₂) removes the N1-benzyl group, liberating the secondary amine for further elaboration (yielding 2-methyl-1,4-diazepane).
Figure 2: Functionalization pathways for the diazepane scaffold.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug discovery, often used to constrain flexible chains or mimic peptide turns.
Key Applications
-
CXCR4 Antagonists:
-
Used as a core linker in the synthesis of HIV entry inhibitors and stem cell mobilizers (e.g., Mozobil analogs). The diazepane ring provides the optimal distance and orientation between cationic recognition elements.
-
Mechanism:[1] The basic nitrogens interact with aspartate residues (Asp171, Asp262) in the CXCR4 transmembrane pocket.
-
-
SARS-CoV-2 Mpro Inhibitors:
-
Recent studies (2024-2025) utilize 3-methyl-1,4-diazepane as a P2-P3 linker in non-covalent inhibitors of the Main Protease (Mpro). The methyl group fills the S2 hydrophobic sub-pocket, enhancing potency over the unsubstituted diazepane.
-
-
Suvorexant Analogs (Differentiation):
-
While Suvorexant uses the 5-methyl isomer, the 3-methyl isomer is utilized in SAR (Structure-Activity Relationship) studies to probe the steric tolerance of the Orexin receptor binding site.
-
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle strictly inside a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The free base absorbs CO₂ from air; conversion to the dihydrochloride salt is recommended for long-term storage.
References
-
Synthesis of CXCR4 Antagonists: Patent WO2012049277. "CXCR4 Receptor Antagonists." (2012).[2]
-
Suvorexant Intermediate Resolution: US Patent 2019/0276414. "Chiral resolution of an intermediate of suvorexant." (2019).
-
SARS-CoV-2 Mpro Inhibitors: J. Med. Chem. "Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series." (2025).[1][2][3][4][5]
-
General Diazepane Synthesis: Molecules. "Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling." (2014).
-
Safety Data: PubChem Compound Summary for CID 228365 (1-Benzyl-1,4-diazepane class).
Sources
- 1. 1394650-76-0,5-(difluoromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. AU2011315498C1 - CXCR4 receptor antagonists - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
